Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Overview
Description
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (MMCH) is a synthetic organic compound that is used as a building block in organic synthesis. It is a versatile compound that can be used in a variety of synthetic processes, such as the synthesis of drugs and other compounds. MMCH is also used in a number of scientific research applications, including the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Compounds
One significant application of compounds related to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is in the synthesis of novel cyclic and heterocyclic amino acids, which are crucial in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the utility of cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry. This synthesis pathway involves bromofluorination and further oxidation, demonstrating the compound's role in creating new fluorinated heterocyclic amino acids (Eva Van Hende et al., 2009).
Rearrangements and Chemical Transformations
Another area of application is the exploration of chemical transformations, such as the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. This process highlights the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and provides insight into reaction mechanisms through both experimental study and theoretical rationalization (S. Stankovic et al., 2011).
Drug Discovery and Pharmacological Research
In the realm of drug discovery and pharmacological research, compounds structurally similar to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride have been investigated for their potential therapeutic applications. The discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist, illustrates the role of azetidine derivatives in treating autoimmune diseases like multiple sclerosis. This discovery involved a structure-activity relationship (SAR) study and optimization of the lipophilic tail region, leading to a clinical candidate with high selectivity and potency (H. Kurata et al., 2017).
properties
IUPAC Name |
methyl 3-methoxyazetidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZJRGZWDPHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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